molecular formula C19H22N2O2 B4667820 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B4667820
M. Wt: 310.4 g/mol
InChI Key: GLZAYPDRPYASET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research as a tool to study various biological processes. The compound was first synthesized in the early 1990s and has since been extensively studied for its mechanism of action and potential applications in both basic and clinical research.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide involves binding to the ATP-binding site of FGFR, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and migration, as well as an increase in apoptosis. The exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide may vary depending on the specific cell type and context in which it is used.
Biochemical and Physiological Effects:
In addition to its effects on FGFR activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have other biochemical and physiological effects. For example, the compound can inhibit the activity of other tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide has also been shown to modulate ion channel activity and synaptic transmission in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its high potency and specificity for FGFR inhibition. This allows researchers to selectively target FGFR activity without affecting other signaling pathways. However, one of the main limitations of using 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide is its potential toxicity and off-target effects, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research involving 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide. One area of interest is the development of new and improved FGFR inhibitors that have better potency, selectivity, and safety profiles than 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide. Another area of interest is the use of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, there is ongoing research into the role of FGFR signaling in various diseases, which may lead to new applications for 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide in the future.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide has been used in a wide range of scientific research studies, including cancer research, developmental biology, and neurobiology. The compound is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase activity, which is involved in various cellular processes such as cell proliferation, differentiation, and migration. By inhibiting FGFR activity, 2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide can modulate these processes and has been shown to have potential therapeutic applications in various diseases.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)17-9-7-16(8-10-17)20-19(22)13-23-18-11-6-14-4-3-5-15(14)12-18/h6-12H,3-5,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZAYPDRPYASET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.